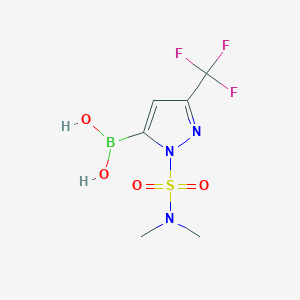

1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Ligand Development and Coordination Chemistry

Extremely Facile Transformations of Tris(3,5-dimethylpyrazolyl)borate : Research has demonstrated novel transformations of tris(3,5-dimethylpyrazolyl)borate, highlighting its potential as a charge-neutral bidentate chelate ligand with controlled sterics, and as a C2-chiral cation. These findings are indicative of the broader utility of pyrazole-boronic acid derivatives in developing new ligands for coordination chemistry (Daryanavard et al., 2015).

Hydrogen Bonding and Proton Transfer Studies

Infrared and ab initio Studies of Hydrogen Bonding and Proton Transfer : Investigations into the vibrational spectra and structure of hydrogen-bonded complexes formed by pyrazoles suggest significant potential for pyrazole derivatives in studying hydrogen bonding and proton transfer mechanisms, crucial for understanding chemical reactivity and designing functional materials (Castaneda et al., 2003).

Supramolecular Chemistry

Crystal and Molecular Structure of Organic Salts from 3,5-Dimethylpyrazole and Organic Acids : The structural analysis of compounds derived from 3,5-dimethylpyrazole emphasizes the role of noncovalent interactions in crystal packing, providing a foundation for the design of supramolecular architectures based on boronic acids and pyrazole derivatives (Jin et al., 2014).

Fluorescent Property Evaluation

Synthesis, Characterization, and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines : This research underscores the potential of pyrazole derivatives in synthesizing compounds with notable fluorescent properties, relevant for applications in material science and bioimaging (Hasan et al., 2011).

Antimicrobial Properties

Antimicrobial Properties of Highly Fluorinated Silver(I) Tris(pyrazolyl)borates : The study of silver complexes of fluorinated tris(pyrazolyl)borate demonstrates their antimicrobial efficacy, suggesting the potential of pyrazole-boronic acid derivatives in developing new antimicrobial agents (Dias et al., 2006).

Mechanism of Action

Mode of Action

Boronic acids, including 1-dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid, are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .

Biochemical Pathways

The compound’s role in biochemical pathways is primarily related to its use in SM cross-coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, due to their mild reaction conditions and functional group tolerance . The specific downstream effects of these reactions depend on the other reactants and the overall synthetic scheme.

Result of Action

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds , which can significantly alter the structure and function of the resulting molecules.

Action Environment

The action, efficacy, and stability of 1-Dimethylsulfamoyl-3-(trifluoromethyl)pyrazole-5-boronic acid can be influenced by various environmental factors. For instance, in SM cross-coupling reactions, factors such as temperature, solvent, and the presence of a base can affect the reaction’s efficiency and the stability of the boronic acid .

properties

IUPAC Name |

[2-(dimethylsulfamoyl)-5-(trifluoromethyl)pyrazol-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BF3N3O4S/c1-12(2)18(16,17)13-5(7(14)15)3-4(11-13)6(8,9)10/h3,14-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBZMPJFLMPESL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1S(=O)(=O)N(C)C)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BF3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2827350.png)

![N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2827362.png)

![N-(2,6-dimethylphenyl)-5-isobutyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2827363.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)

![7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2827366.png)